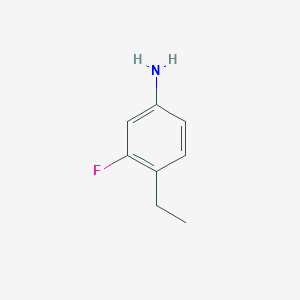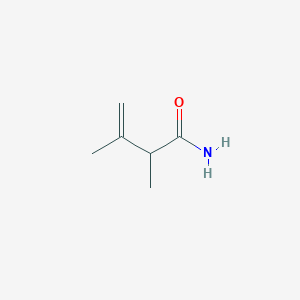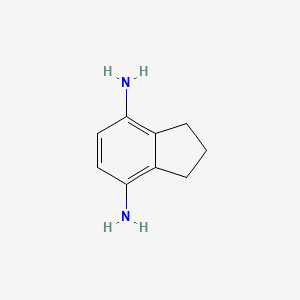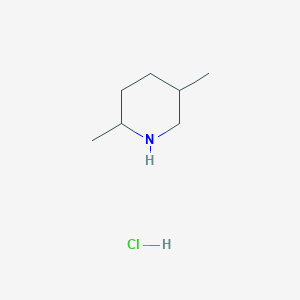
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine
説明
“1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine” is an organic compound with the CAS Number: 1377791-70-2 . It has a molecular weight of 302.3 and its IUPAC name is 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13F3N2/c18-17(19,20)16-15(13-7-3-1-4-8-13)11-12-22(21-16)14-9-5-2-6-10-14/h1-12,21H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is in liquid form .科学的研究の応用
Synthesis Methods
- Facile Synthesis Method: A study by Xie et al. (2012) describes a facile and efficient method for synthesizing 3-trifluoromethyl-1,4-dihydropyridazine. This process utilizes readily available α,β-unsaturated aldehyde and (E)-1-phenyl-2-(2,2,2-trifluoroethylidene)hydrazine under mild conditions to yield the desired 1,4-dihydropyridazine products (Xie, Zhu, Chen, Li, & Wu, 2012).
Chemical Reactions and Properties
- Reactions with Electrophilic Reagents: Research conducted by StoelvanderR. et al. (1980) explored the reactions of organolithium-diazine adducts and dihydrodiazines with electrophilic reagents. This study provides insights into the chemical behavior of compounds like 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine when interacting with various electrophiles (StoelvanderR., PlasvanderH., Jongejan, & Hoeve, 1980).
Organocatalytic Synthesis
- Chiral Non-Racemic Derivatives: Pitacco et al. (2010) reported the organocatalyzed synthesis of chiral non-racemic 1,4-dihydropyridazines. This innovative approach highlights the potential of 1,4-dihydropyridazines in asymmetric synthesis (Pitacco, Attanasi, Crescentini, Favi, Felluga, Forzato, Mantellini, Nitti, Valentin, & Zangrando, 2010).
Structural and Physical Characterization
- X-Ray Structural Analysis: A study by Gilchrist, Gymer, and Rees (1973) on the fragmentation of 3,6-diphenyl-4,5-dehydropyridazine provides valuable structural insights. Their research utilized x-ray analysis to understand the molecular structure and behavior of dihydropyridazine derivatives under various conditions (Gilchrist, Gymer, & Rees, 1973).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
1,4-diphenyl-3-(trifluoromethyl)-4H-pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2/c18-17(19,20)16-15(13-7-3-1-4-8-13)11-12-22(21-16)14-9-5-2-6-10-14/h1-12,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRASQWHVCRLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CN(N=C2C(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



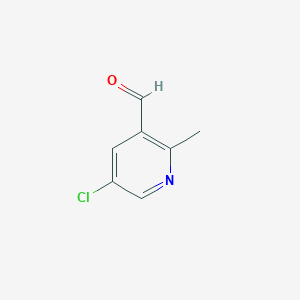
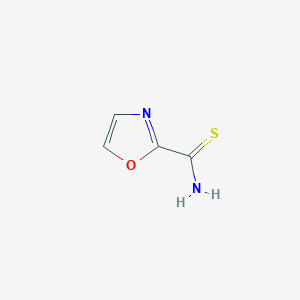
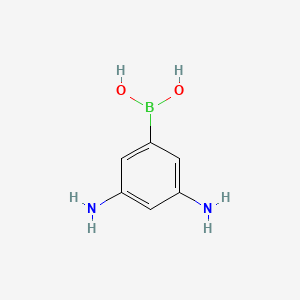
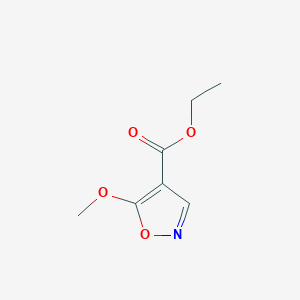
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)
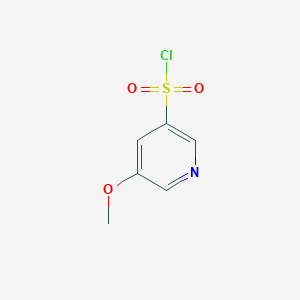
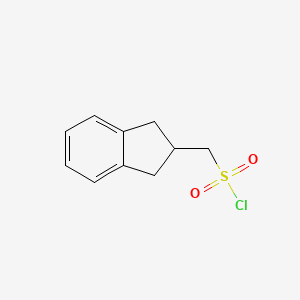
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)
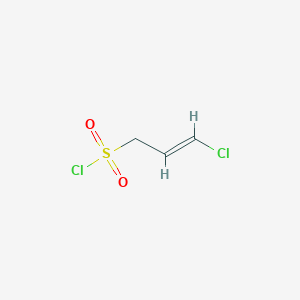
![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)
